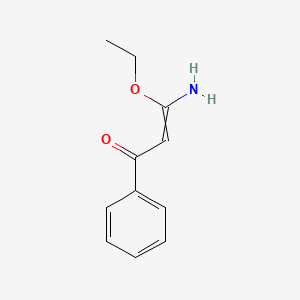

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one

Description

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one is an α,β-unsaturated ketone derivative featuring an amino (-NH₂) and ethoxy (-OCH₂CH₃) group at the β-position (C3) of the propenone backbone. This compound belongs to the enaminone family, which is characterized by conjugated systems that exhibit unique electronic properties, making them valuable in organic synthesis, coordination chemistry, and pharmaceutical applications.

Properties

CAS No. |

91132-63-7 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

3-amino-3-ethoxy-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(12)8-10(13)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 |

InChI Key |

GHNKOOQRABHIIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=CC(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one involves the reaction of 3-ethoxy-1-phenylprop-2-en-1-one with ammonia or an amine under specific conditions. For example, the compound can be synthesized using montmorillonite K-10 clay under sonication conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using catalysts and controlled environments to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one has several scientific research applications:

Biology: The compound’s derivatives have potential biological activities, making it a candidate for drug discovery and development.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The dimethylamino group in analogs (e.g., 1201-93-0) is strongly electron-donating, enhancing conjugation and reactivity in Michael addition reactions . The amino group in 14088-42-7 and the target compound introduces nucleophilic character, enabling Schiff base formation or metal coordination .

Steric and Solubility Considerations :

- The ethoxy group in the target compound improves hydrophilicity compared to purely aromatic analogs like 14088-42-5. However, it may introduce steric hindrance, affecting reaction kinetics.

- Thienyl and indole substituents (e.g., 166196-77-6 and ) introduce heterocyclic bulk, influencing crystal packing and bioavailability .

Applications: Dimethylamino-substituted analogs (e.g., 1201-93-0) are widely used as ligands in transition-metal catalysis due to their strong electron-donating properties . Indole-containing derivatives () are explored for anticancer and antiviral activities, leveraging natural product-inspired scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.